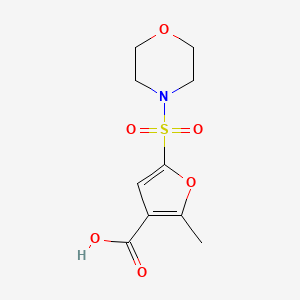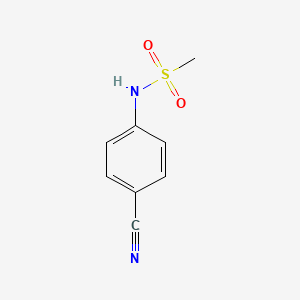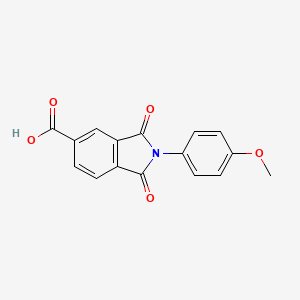
2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (MMSFA) is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid with a molecular formula of C6H7NO5S and a molecular weight of 205.19. MMSFA is used in several scientific research applications, including as a biochemical reagent and as a tool for studying the mechanisms of action of certain biological processes. It has been used for the synthesis of several compounds, and its biochemical and physiological effects have been studied in various laboratory experiments.
Applications De Recherche Scientifique
1. Chemical Synthesis and Transformations
Research indicates the potential of 3-furoic acid derivatives, similar to 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid, in chemical synthesis. For example, the Birch reduction process has been utilized on heterocyclic carboxylic acids, including 3-furoic acid, leading to the formation of various esters and demonstrating a potential pathway for synthesizing related compounds (Kinoshita, Miyano, & Miwa, 1975). Similarly, transformations of thiadiazole derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under base action have been studied, revealing the formation of various novel compounds (Maadadi, Pevzner, & Petrov, 2017).
2. Spectroscopic Properties and Structural Analysis
In another study, various 5-alkyl- and 5-aryl-2-furoic acids were synthesized and exhibited interesting spectroscopic properties, such as large long-range coupling constants in their NMR spectra. This research aids in understanding the structural and physical characteristics of similar furoic acid derivatives (Masamune, Ono, & Matsue, 1975).
3. Pharmaceutical Applications
2-Furoic acid derivatives, closely related to 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid, have been researched for potential pharmaceutical applications. For instance, 2-furoic piperazide derivatives were evaluated for inhibitory potential against enzymes relevant in type 2 diabetes and Alzheimer's disease (Abbasi et al., 2018).
4. Analytical Chemistry Applications
Furoic acids have been identified in analytical chemistry, such as in the high-performance liquid chromatographic determination of compounds in honey, where 2-furoic acid was one of the analytes (Nozal et al., 2001). Additionally, micellar electrokinetic chromatography has been used for determining furanic compounds, including 2-furoic acid, in various food products (Wong et al., 2012).
Propriétés
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6S/c1-7-8(10(12)13)6-9(17-7)18(14,15)11-2-4-16-5-3-11/h6H,2-5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCPEVCSMIUDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)N2CCOCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371692 |
Source


|
| Record name | 2-Methyl-5-(morpholine-4-sulfonyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306936-37-8 |
Source


|
| Record name | 2-Methyl-5-(morpholine-4-sulfonyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-[(morpholin-4-yl)sulphonyl]-3-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)
![1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B1363408.png)


